2,3,4-Trimethoxycinnamic acid

Übersicht

Beschreibung

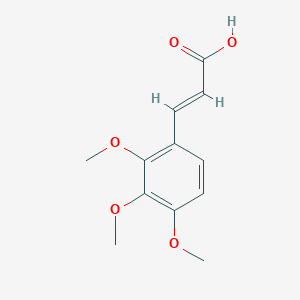

2,3,4-Trimethoxycinnamic acid is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of cinnamic acid, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4-Trimethoxycinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:

Condensation Reaction: 2,3,4-Trimethoxybenzaldehyde reacts with malonic acid in the presence of a base such as pyridine or piperidine to form this compound.

Decarboxylation: The intermediate product undergoes decarboxylation to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Trimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

TMC exhibits significant antimicrobial activity against various pathogens. Studies have shown that TMC and its complexes can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a recent study demonstrated that TMC complexes displayed considerable inhibition halos against these bacteria, suggesting potential use in antibacterial formulations .

Antioxidant Activity

Cinnamic acid derivatives, including TMC, are recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases .

Gastroprotective Effects

Research has indicated that TMC can protect against gastric lesions induced by hydrochloric acid and ethanol. In animal models, TMC significantly reduced the index of gastric lesions compared to control groups, demonstrating its potential as a therapeutic agent for gastric disorders . The mechanism involves inhibition of gastric acid secretion and promotion of gastric mucosal defense mechanisms.

Neurological Benefits

TMC has shown promise in neurological applications due to its cholinesterase inhibitory activity. Compounds derived from TMC were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The findings suggest that TMC derivatives may contribute to cognitive enhancement and neuroprotection .

Applications in Therapeutics

Given its diverse biological activities, TMC has potential applications in:

- Pharmaceuticals: Development of new antimicrobial agents and antioxidants for clinical use.

- Nutraceuticals: Formulations aimed at enhancing health by reducing oxidative stress and improving gastrointestinal health.

- Cosmetics: Incorporation into skincare products for its antioxidant properties.

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,4-trimethoxycinnamic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cholinesterases, which play a role in neurotransmission. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

2,3,4-Trimethoxycinnamic acid can be compared with other similar compounds, such as:

3,4,5-Trimethoxycinnamic acid: Similar in structure but with different positions of methoxy groups, leading to variations in chemical reactivity and biological activity.

2,3,4-Trimethoxybenzoic acid: Another derivative with similar functional groups but different core structure, affecting its chemical properties and applications.

Biologische Aktivität

2,3,4-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid characterized by three methoxy groups at the 2-, 3-, and 4-positions. This compound has garnered attention for its diverse biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of TMCA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

TMCA is classified as a methoxycinnamic acid with the molecular formula C12H14O5. Its structure is illustrated as follows:

TMCA exhibits various biological activities through multiple mechanisms:

- Cholinesterase Inhibition : TMCA has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Studies report an IC50 value of approximately 46.18 µM for AChE and 32.46 µM for BChE, indicating moderate inhibitory activity .

- Antioxidant Activity : TMCA demonstrates significant antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

- Antimicrobial Effects : TMCA and its derivatives exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for TMCA derivatives range from 1.60 to 3.17 µg/mL .

- Antitumor Activity : TMCA has been investigated for its potential as an anticancer agent. It induces G1 cell cycle arrest and promotes apoptotic cell death in colorectal cancer cell lines such as HCT116 and HT29 .

- CNS Activity : Research indicates that TMCA acts as a GABAA receptor agonist, contributing to its anticonvulsant and sedative effects .

Anticancer Properties

A study evaluated the efficacy of TMCA derivatives against colorectal cancer cells, revealing that certain derivatives could overcome drug resistance in mutant cell lines. For example, derivative 9f showed significant activity by upregulating p21, a protein involved in cell cycle regulation .

Antimicrobial Activity

In a comparative study of various cinnamic acid derivatives, TMCA exhibited notable antibacterial activity with MIC values against E. coli and S. aureus significantly lower than those of many synthetic antibiotics . This suggests potential applications in developing new antimicrobial agents.

Summary Table of Biological Activities

Future Directions

The promising biological activities of TMCA suggest several avenues for future research:

- Drug Development : Further exploration of TMCA derivatives could lead to novel therapeutic agents targeting neurodegenerative diseases and cancers.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects are necessary to optimize its pharmacological profiles.

- Clinical Trials : Investigating the safety and efficacy of TMCA in clinical settings will be crucial for translating these findings into therapeutic applications.

Eigenschaften

IUPAC Name |

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPDNLIHHFGEC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33130-03-9 | |

| Record name | trans-2,3,4-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,3,4-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.